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Compound of Interest

Compound Name:
2,4-Dimethyloxazole-5-

carbaldehyde

Cat. No.: B1278421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethyloxazole-5-
carbaldehyde, a heterocyclic compound of interest in synthetic and medicinal chemistry. The

document details its chemical identity, structural characteristics, plausible synthetic routes, and

the broader context of oxazole derivatives in scientific research.

Chemical Identity and Structure
2,4-Dimethyloxazole-5-carbaldehyde is a trisubstituted oxazole, a class of five-membered

aromatic heterocycles containing one oxygen and one nitrogen atom. The formal IUPAC name

for this compound is 2,4-dimethyl-1,3-oxazole-5-carbaldehyde.[1] Its structure features methyl

groups at positions 2 and 4, and a carbaldehyde (formyl) group at position 5 of the oxazole

ring.

The presence of the aldehyde group, a versatile functional handle, makes this compound a

valuable intermediate for the synthesis of more complex molecules, particularly in the

development of new pharmaceuticals and agrochemicals.[1]

Structural and Physicochemical Properties
While specific experimental data for this compound is not extensively available in peer-

reviewed literature, its properties can be predicted and are summarized below. Researchers
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should verify these properties through experimentation.

Table 1: Identifiers and Molecular Properties

Identifier Value

IUPAC Name
2,4-dimethyl-1,3-oxazole-5-
carbaldehyde[1]

CAS Number 69062-86-8[1][2]

Molecular Formula C₆H₇NO₂[1][2]

Molecular Weight 125.13 g/mol [2]

Monoisotopic Mass 125.0477 Da

InChI Key OPTYBWVHZBYRGJ-UHFFFAOYSA-N[1]

SMILES CC1=C(OC(=N1)C)C=O

| Predicted XlogP | 0.9 |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 126.05495 120.0

[M+Na]⁺ 148.03689 130.8

[M-H]⁻ 124.04040 123.8

[M]⁺ 125.04713 123.6

Data predicted using CCSbase.

Spectroscopic Characterization
Experimental spectra for 2,4-Dimethyloxazole-5-carbaldehyde are not readily published.

However, based on its structure, the expected spectroscopic characteristics are outlined below.
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These tables provide researchers with the key signals to look for during structural elucidation.

Table 3: Expected ¹H NMR Spectral Data

Proton Type
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehydic proton (-CHO) 9.5 - 10.5 Singlet (s)

Methyl protons (C2-CH₃) 2.4 - 2.7 Singlet (s)

| Methyl protons (C4-CH₃) | 2.2 - 2.5 | Singlet (s) |

Table 4: Expected ¹³C NMR Spectral Data

Carbon Type Expected Chemical Shift (δ, ppm)

Aldehydic carbon (-CHO) 180 - 190

Oxazole C2 158 - 162

Oxazole C5 150 - 155

Oxazole C4 135 - 140

Methyl carbon (C2-CH₃) 13 - 16

| Methyl carbon (C4-CH₃) | 10 - 13 |

Table 5: Expected Infrared (IR) Spectroscopy Absorption Bands
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Functional Group Bond
Expected Absorption
Range (cm⁻¹)

Aldehyde C=O Stretch (conjugated) 1700 - 1680[1]

Aldehyde C-H Stretch
~2850 and ~2750 (two bands)

[1]

Oxazole Ring C=N Stretch ~1650 - 1590[1]

Oxazole Ring C=C Stretch ~1590 - 1475[1]

| Methyl | C-H Stretch | ~2960 and ~2870[1] |

Synthesis of 2,4-Dimethyloxazole-5-carbaldehyde
The synthesis of 2,4-Dimethyloxazole-5-carbaldehyde is not commonly detailed. However, a

plausible and efficient method is the formylation of the corresponding 2,4-dimethyloxazole

precursor. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of

electron-rich heterocycles like oxazoles.

Experimental Protocol: Plausible Synthesis via
Vilsmeier-Haack Reaction
This protocol describes a general procedure for the formylation of an electron-rich heterocycle.

Researchers should optimize conditions such as temperature, reaction time, and purification

methods for the specific substrate.

Objective: To synthesize 2,4-Dimethyloxazole-5-carbaldehyde from 2,4-dimethyloxazole.

Materials:

2,4-dimethyloxazole

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Dichloromethane (DCM), anhydrous
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Ice

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF

(3 equivalents). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.1

equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5

°C. Stir the resulting mixture at 0 °C for 30-60 minutes to allow for the formation of the

Vilsmeier reagent (a chloroiminium salt).

Formylation Reaction: Dissolve 2,4-dimethyloxazole (1 equivalent) in anhydrous DCM. Add

this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is

complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice with vigorous

stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.

Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture

until the pH is neutral (pH ~7-8). Be cautious as CO₂ evolution may cause frothing.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3 x volume).

Washing: Combine the organic layers and wash sequentially with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica

gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield

pure 2,4-Dimethyloxazole-5-carbaldehyde.

Logical Workflow and Applications
Synthetic Pathway Diagram
The Vilsmeier-Haack reaction provides a direct pathway to introduce a formyl group onto the

oxazole ring, a critical transformation for creating a versatile synthetic intermediate.

Plausible Synthetic Pathway for 2,4-Dimethyloxazole-5-carbaldehyde

Vilsmeier Reagent Formation

Formylation Reaction

DMF

Vilsmeier Reagent
(Chloroiminium salt)+ POCl₃

POCl₃

2,4-Dimethyloxazole Iminium Salt Intermediate+ Vilsmeier Reagent 2,4-Dimethyloxazole-
5-carbaldehyde

+ H₂O (Work-up)

Click to download full resolution via product page

Caption: Vilsmeier-Haack reaction workflow for synthesizing the target aldehyde.

Significance in Drug Discovery and Development
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous

compounds with a wide array of biological activities, including anti-inflammatory, antibacterial,

anticancer, and antiviral properties.[1] 2,4-Dimethyloxazole-5-carbaldehyde, with its reactive

aldehyde group, serves as a crucial building block for elaborating this core structure.

The aldehyde can readily undergo reactions such as:
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Reductive amination: To introduce diverse amine-containing side chains.

Wittig and related olefination reactions: To form carbon-carbon double bonds for further

functionalization.

Condensation reactions: To form larger heterocyclic systems like pyrazoles, Schiff bases, or

chalcones.[1]

By leveraging these transformations, medicinal chemists can synthesize libraries of novel

oxazole-containing compounds for screening against various biological targets, facilitating the

discovery of new therapeutic agents. While this specific aldehyde may not have documented

biological activity itself, its role as a versatile intermediate makes it a compound of significant

interest to the drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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